molecular formula C7H4ClF2NO2 B1436026 3-Chloro-4-(difluoromethoxy)picolinaldehyde CAS No. 1805115-42-7

3-Chloro-4-(difluoromethoxy)picolinaldehyde

Cat. No. B1436026
M. Wt: 207.56 g/mol
InChI Key: NIJBUPLCERRYQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-4-(difluoromethoxy)picolinaldehyde and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The vapor-phase reactor used for this approach includes two phases: a catalyst fluidized-bed phase and an empty phase. In the fluidized-bed phase, fluorination proceeds immediately after chlorination of the methyl group of 3-picoline, resulting in the production of 3-TF .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(difluoromethoxy)picolinaldehyde is represented by the formula C7H4ClF2NO2.


Physical And Chemical Properties Analysis

3-Chloro-4-(difluoromethoxy)picolinaldehyde is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Analytical Chemistry Applications

  • Chelating Agent for Metal Ions : It is used in the synthesis of heterocyclic azomethine compounds, which react with divalent metal ions to form colored chelates. This property is leveraged for analytical purposes, particularly in slightly basic media (Otomo & Kodama, 1973).

Synthesis of Metal Complexes

  • Formation of Ruthenium(III) Schiff Base Complexes : These complexes show increased affinity for dioxygen when electron-donating substituents are present, suggesting their potential in oxygenation reactions (Taqui Khan et al., 1992).
  • Development of 3d-4f Nanomagnets : The compound is used in synthesizing nanomagnets like [Dy(III)2Cu(II)7] and [Gd(III)6Cu(II)12], highlighting its potential in nanotechnology and materials science (Liu et al., 2013).

Organic Synthesis

  • N-Oxidation of Picolinaldehydes : The compound undergoes selective N-oxidation, especially in the case of 3− and 4-picolinaldehyde, suggesting its utility in specific organic synthesis pathways (Dyker & Hoelzer, 1999).
  • Synthesis of Substituted Pyrrolidines : Used in Lewis-acid catalyzed reactions to produce highly substituted, enantioenriched pyrrolidines, a significant advancement in the synthesis of these compounds (Chaulagain et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-4-(difluoromethoxy)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJBUPLCERRYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(difluoromethoxy)picolinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-4-(difluoromethoxy)picolinaldehyde
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Reactant of Route 6
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